Bensulida

Descripción general

Descripción

Bensulide is a selective organophosphate herbicide . It is one of a few organophosphate compounds that are used as an herbicide .

Synthesis Analysis

Bensulide is a derivative of benzimidazole . The synthesis of benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .

Molecular Structure Analysis

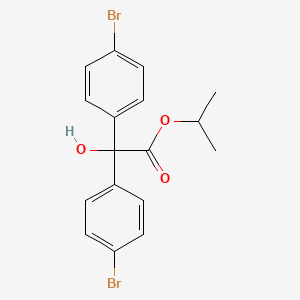

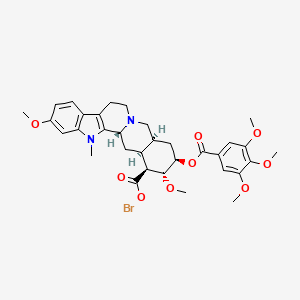

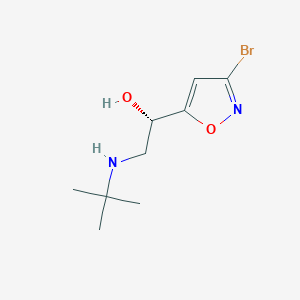

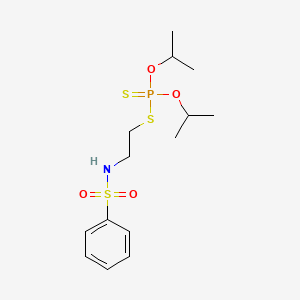

The molecular formula of Bensulide is C14H24NO4PS3 . Its molecular weight is 397.513 . The IUPAC Standard InChIKey is RRNIZKPFKNDSRS-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Bensulide has a density of 1.3±0.1 g/cm3 . Its boiling point is 487.2±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 75.3±3.0 kJ/mol . The flash point is 248.4±31.5 °C . The index of refraction is 1.557 .

Aplicaciones Científicas De Investigación

Control de la grama anual

Bensulida se ha utilizado eficazmente en el control de dos subespecies de grama anual (Poa annua). En un estudio, se encontró que this compound controlaba el 97% de las subespecies anuales con aplicaciones anuales . Esto demuestra su potencial como un poderoso herbicida en la gestión de especies de pasto no deseadas en diversos paisajes.

Indicador de bioensayo

This compound, junto con otros compuestos, se ha utilizado en bioensayos para evaluar la sensibilidad de diversas especies vegetales. Las especies que muestran la mayor sensibilidad por reducciones en la longitud de las raíces o los brotes se evaluaron en mezclas de suelo para determinar el nivel de sensibilidad bajo condiciones de suelo . Esto indica que this compound puede utilizarse como un indicador en bioensayos para estudiar el impacto de diversas sustancias en el crecimiento de las plantas.

Manejo de césped

This compound se ha utilizado en el manejo de césped. Ha demostrado ser eficaz en el control del crecimiento de las malas hierbas, promoviendo así la salud y la estética del césped .

Estudio de persistencia en el suelo

Se han realizado estudios para comprender el movimiento y la persistencia de this compound en suelo irrigado . Esto ayuda a comprender cuánto tiempo permanece activo el compuesto en el suelo después de la aplicación, lo cual es crucial para planificar su uso en entornos agrícolas y hortícolas.

Estudio de la tolerancia a los herbicidas

This compound se ha utilizado en estudios para comprender la tolerancia de diversas especies de pasto a los herbicidas . Esto ayuda a seleccionar el herbicida adecuado para diferentes tipos de pasto, optimizando así las estrategias de control de las malas hierbas.

Estudio de la acumulación de herbicidas

Se ha realizado investigación para comprender si hay alguna acumulación en el suelo tratado con múltiples aplicaciones anuales de this compound . Esto es importante para garantizar que la salud del suelo no se vea afectada negativamente debido a la acumulación del herbicida con el tiempo.

Mecanismo De Acción

Target of Action

Bensulide is an organophosphate herbicide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Bensulide functions by inhibiting cell division in meristematic root tissues and seedling growth . It acts as an acetylcholinesterase inhibitor , preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .

Biochemical Pathways

Bensulide’s action affects the biochemical pathway involving acetylcholine. By inhibiting acetylcholinesterase, it disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine . This can affect various biological processes, including muscle contraction and nerve impulse transmission .

Pharmacokinetics

The pharmacokinetics of Bensulide involve its absorption, distribution, metabolism, and excretion (ADME). It has a low aqueous solubility and is miscible with most common organic solvents . It shows a low to moderate volatility . In liver microsomes, this compound is involved in an NADPH-dependent electron transport pathway

Result of Action

The inhibition of acetylcholinesterase by Bensulide leads to various molecular and cellular effects. For instance, in zebrafish, exposure to Bensulide resulted in inhibition of antioxidant enzyme expression and an increase in ROS levels by up to 238.29% . This led to various organ malformations and cytotoxic effects .

Action Environment

Bensulide is commonly used in agricultural crops and may persist in soil and water systems under certain conditions . Its efficacy and stability can be influenced by environmental factors such as soil composition and pH . There is a low risk of leaching to groundwater, suggesting that it remains relatively stable in the environment .

Safety and Hazards

Direcciones Futuras

The US EPA has assessed the risks of Bensulide and reached an Interim Reregistration Eligibility Decision (IRED) for this organophosphate (OP) pesticide . With the risk mitigation measures required, Bensulide fits into its own “risk cup”-- its individual, aggregate risks are within acceptable levels . Bensulide also is eligible for reregistration, pending a full reassessment of the cumulative risk from all OPs .

Análisis Bioquímico

Biochemical Properties

Bensulide is a cholinesterase inhibitor . It functions by inhibiting cell division in meristematic root tissues and seedling growth . It interacts with the enzyme acetylcholinesterase, inhibiting its activity .

Cellular Effects

Bensulide exhibits modest toxicity to fish, but relatively high application rates, especially on various types of turf, can result in exposure that could be of concern . It has a moderate toxicity to humans as well as being a cholinesterase inhibitor and a neurotoxin .

Molecular Mechanism

The mechanism of action of Bensulide involves the inhibition of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the target organism .

Temporal Effects in Laboratory Settings

Bensulide may persist in soil and water systems under certain conditions . There is a low risk of leaching to groundwater . More detailed studies on the temporal effects of Bensulide in laboratory settings are needed.

Dosage Effects in Animal Models

The effects of Bensulide on animal models have not been extensively studied. It is known that Bensulide exhibits toxicity to birds, fish, aquatic plants, and honeybees .

Propiedades

IUPAC Name |

N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNIZKPFKNDSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NO4PS3 | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032329 | |

| Record name | Bensulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; mp = 34 deg C; [ICSC] Colorless or amber liquid above 34.4 deg C; [HSDB] Amber liquid; mp = 33-36 deg C; Supercools and may remain liquid below these temperatures; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C, 315 °F, 157 °C (Open cup), 157 °C o.c. | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 25 mg/L at 25 °C, Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene., Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble) | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.224 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000008 [mmHg], 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless solid, Colorless liquid or white crystalline solid, Amber solid or super cooled liquid /technical formulation/ | |

CAS No. |

741-58-2 | |

| Record name | Bensulide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000741582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bensulide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882BW2Q2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38.4 °C, 34 °C | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bensulide and what is its primary use?

A1: Bensulide (O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] phosphorodithioate) is a preemergence herbicide widely utilized for controlling weeds in various crops and turfgrass settings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does bensulide work to control weeds?

A2: Bensulide primarily inhibits root growth, impacting weed seedlings before they emerge. [] While its exact mode of action isn't completely understood, studies suggest it doesn't completely halt mitosis. []

Q3: Which weed species are effectively controlled by bensulide?

A3: Bensulide effectively manages numerous weed species, including but not limited to large crabgrass (Digitaria sanguinalis), smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), redroot pigweed (Amaranthus retroflexus), Palmer amaranth (Amaranthus palmeri), common purslane (Portulaca oleracea), barnyardgrass (Echinochloa crusgalli), hophornbeam copperleaf (Acalypha ostryifolia), carpetweed (Mollugo verticillata), cutleaf groundcherry (Physalis angulata), and annual bluegrass (Poa annua). [, , , , , , , , , ]

Q4: What is the impact of bensulide on established turfgrass species?

A4: Research suggests that bensulide exhibits selectivity towards certain turfgrass species. While it effectively controls annual bluegrass in established creeping bentgrass (Agrostis stolonifera) turf with minimal injury, [, , ] repeated applications on bermudagrass (Cynodon dactylon) greens can cause injury, especially during spring root decline. [, ]

Q5: How does the application timing of bensulide influence its effectiveness and potential for injury?

A5: Bensulide is primarily effective when applied preemergence. [, , , ] Its effectiveness can be influenced by the timing of core cultivation in turfgrass settings, although the impact varies depending on the specific turfgrass species. []

Q6: How long do bensulide residues persist in the soil?

A6: Bensulide exhibits a relatively long persistence in soil, with significant residues detectable even after six months. [, ] Factors like soil incorporation depth and application rate can influence its persistence. [, , , ]

Q7: Are there alternative herbicides to bensulide for weed control?

A7: Yes, several herbicides can serve as alternatives to bensulide, including but not limited to pronamide, dithiopyr, oxadiazon, pendimethalin, halosulfuron, ethalfluralin, and sulfentrazone. [, , , , , ] The choice of herbicide depends on factors such as target weed species, crop tolerance, and application timing.

Q8: What are the safety considerations associated with bensulide use?

A8: While bensulide is generally considered safe for agricultural use when applied according to label instructions, studies in dogs have shown that oral ingestion of bensulide-containing lawn care products can lead to a decrease in plasma cholinesterase activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.